4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde
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Overview
Description
4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde is a quinoline-triazole hybrid compound. It belongs to a class of compounds exhibiting various biological activities, including antifungal properties. The compound is characterized by the presence of a quinoline moiety, which is known for its wide range of biological and pharmacological activities .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withβ-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are involved in various biological processes, including the biosynthesis of flavonoids and isoflavonoids .
Mode of Action
For instance, some compounds can prevent amyloid beta (Aβ) formation through the downregulation of APP and BACE levels .
Biochemical Pathways
The compound may affect the pathways involved in the biosynthesis of flavonoids and isoflavonoids . Additionally, it may influence the GSK3β pathway, which plays a role in tau phosphorylation .
Pharmacokinetics
The drug-likeness of similar compounds has been investigated by predicting their pharmacokinetic properties .
Result of Action
Related compounds have been shown to reduce the levels of phosphorylated forms of tau via the modulation of the gsk3β pathway . They also affect tumor cell growth differently depending on the cell line and the dose applied .
Action Environment
The synthesis of similar compounds has been achieved through copper-catalyzed click reactions , suggesting that the reaction conditions may influence the compound’s properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde typically involves a multi-step process. One common method is the copper-catalyzed click reaction of azides with alkynes to form the 1,2,3-triazole ring system . The synthetic route starts from the preparation of precursors, such as 4-azido-7-chloroquinoline and an alkyne derivative of benzaldehyde . The reaction conditions often involve the use of copper(I) catalysts and appropriate solvents to facilitate the cycloaddition reaction.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The quinoline moiety can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), and appropriate solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 4-[(5-Chloroquinolin-8-yl)methoxy]benzoic acid.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antifungal, antibacterial, and antiviral activities.
Medicine: Explored for its potential use in drug discovery, particularly in the development of antimalarial and anticancer agents.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-Methoxyquinolin-8-yl)methoxy]benzaldehyde
- 4-[(5-Bromoquinolin-8-yl)methoxy]benzaldehyde
- 4-[(5-Fluoroquinolin-8-yl)methoxy]benzaldehyde
Uniqueness
4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde is unique due to the presence of the chloro group on the quinoline ring, which imparts specific biological activities and chemical reactivity. The chloro group can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potential therapeutic applications .
Properties
IUPAC Name |
4-[(5-chloroquinolin-8-yl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c18-16-8-5-13(17-15(16)2-1-9-19-17)11-21-14-6-3-12(10-20)4-7-14/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXLYONWGDYVJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)COC3=CC=C(C=C3)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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